molecular formula C27H28N4O B5134100 1,3-Bis(4-anilinoanilino)propan-2-ol

1,3-Bis(4-anilinoanilino)propan-2-ol

Cat. No.: B5134100
M. Wt: 424.5 g/mol
InChI Key: OXZJJQSTTQFSMU-UHFFFAOYSA-N
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Description

1,3-Bis(4-anilinoanilino)propan-2-ol is a symmetrical organic compound featuring a propan-2-ol backbone with two 4-anilinoanilino substituents. These analogs are critical in coordination chemistry, pharmacology, and materials science due to their ability to form metal complexes, engage in hydrogen bonding, and participate in nucleophilic reactions .

Properties

IUPAC Name

1,3-bis(4-anilinoanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c32-27(19-28-21-11-15-25(16-12-21)30-23-7-3-1-4-8-23)20-29-22-13-17-26(18-14-22)31-24-9-5-2-6-10-24/h1-18,27-32H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZJJQSTTQFSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NCC(CNC3=CC=C(C=C3)NC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-anilinoanilino)propan-2-ol typically involves the reaction of 1,3-dichloropropan-2-ol with aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by anilino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-anilinoanilino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The anilino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

1,3-Bis(4-anilinoanilino)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-anilinoanilino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The anilino groups can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cell membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1,3-Bis(4-anilinoanilino)propan-2-ol and analogous compounds from the evidence:

Compound Substituents Key Properties Applications References
1,3-Bis [N,N-bis(2-picolyl)amino]propan-2-ol Two bis(2-picolyl)amine arms Forms stable Cu(II) complexes; distorted square planar geometry; UV-Vis λₘₐₓ = 669 nm Metal-organic frameworks (MOFs), catalysis
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol Aminomethylphenyl groups Reactivity in nucleophilic substitution/condensation; molecular weight = 328.45 g/mol Polymer synthesis, specialty chemicals
1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol 4-Aminophenyl and hydroxyethyl groups Molecular weight = 360.5 g/mol; purity >95% Pharmacological research (e.g., oncology, neuropsychiatry)
1,3-Bis(methylamino)propan-2-ol Dual methylamino groups Enhanced nucleophilicity; simple synthesis Organic synthesis intermediates, chemical interactions
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol Chloro and methylphenoxy groups Anti-inflammatory and antimicrobial activity Biomedical research, industrial biocides

Structural and Functional Insights

  • Coordination Chemistry: The picolyl-substituted analog (1,3-Bis [N,N-bis(2-picolyl)amino]propan-2-ol) demonstrates strong metal-binding capabilities, forming binuclear Cu(II) complexes with a distorted square planar geometry. This contrasts with this compound, where aromatic amine groups may favor softer metal coordination (e.g., Fe or Ni) .
  • Biological Activity: Compounds with 4-aminophenyl or phenolic substituents (e.g., 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol) exhibit notable antimicrobial properties. The absence of halogen or electron-withdrawing groups in the target compound may reduce such activity but enhance solubility .
  • Synthetic Utility: Methylamino-substituted derivatives (e.g., 1,3-Bis(methylamino)propan-2-ol) are more reactive in nucleophilic reactions than aromatic analogs due to reduced steric hindrance and electron-rich environments .

Key Research Findings

  • Cu(II) Complex Stability: The Cu(II) complex of 1,3-Bis [N,N-bis(2-picolyl)amino]propan-2-ol shows a high molar absorptivity (ε = 134.57 M⁻¹cm⁻¹) at 669 nm, indicative of strong ligand-to-metal charge transfer. This property is absent in non-picolyl analogs .
  • Environmental Impact: Limited data exist on the environmental persistence of such compounds.

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